3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid
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Overview
Description
3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, phenylacetic acid, and appropriate reagents for functional group transformations.
Formation of Benzyloxycarbonyl Group: Benzyl alcohol is reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to form benzyl chloroformate. This intermediate is then reacted with phenylacetic acid to introduce the benzyloxycarbonyl group.
Coupling Reaction: The benzyloxycarbonyl-protected phenylacetic acid is then subjected to a coupling reaction with a suitable propanoic acid derivative under appropriate conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the benzyloxycarbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. Additionally, the compound’s structure enables it to participate in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(benzyloxy)carbonyl]amino}propanoic acid
- 3-{[(benzyloxy)carbonyl]phenyl}acetic acid
- 3-{[(benzyloxy)carbonyl]phenyl}butanoic acid
Uniqueness
3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides versatility in synthetic applications, while the phenyl and propanoic acid moieties contribute to its reactivity and potential biological activity.
Properties
CAS No. |
2613384-18-0 |
---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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